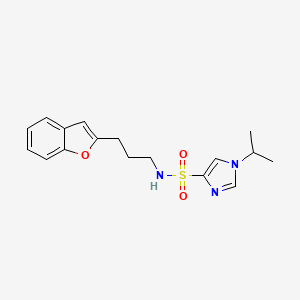

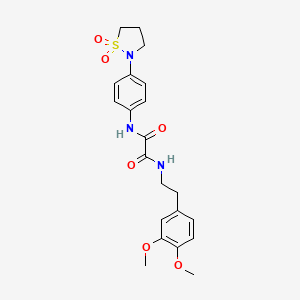

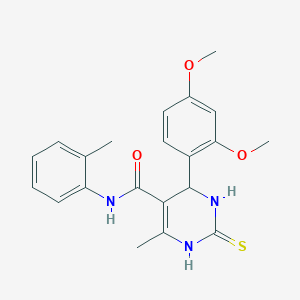

![molecular formula C13H17NO4S B2615507 4-[(3-Methylpiperidin-1-yl)sulfonyl]benzoic acid CAS No. 70111-46-5](/img/structure/B2615507.png)

4-[(3-Methylpiperidin-1-yl)sulfonyl]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[(3-Methylpiperidin-1-yl)sulfonyl]benzoic acid” is a chemical compound with the molecular formula C13H17NO4S and a molecular weight of 283.34 . It is a solid substance .

Molecular Structure Analysis

The InChI code for “4-[(3-Methylpiperidin-1-yl)sulfonyl]benzoic acid” is1S/C13H17NO4S/c1-10-6-8-14(9-7-10)19(17,18)12-4-2-11(3-5-12)13(15)16/h2-5,10H,6-9H2,1H3,(H,15,16) . This code provides a detailed description of the molecule’s structure.

Scientific Research Applications

Antibacterial Properties

4-[(3-Methylpiperidin-1-yl)sulfonyl]benzoic acid derivatives have been explored for their antibacterial properties. For example, Aziz-ur-Rehman et al. (2017) synthesized a series of derivatives and found them to exhibit valuable antibacterial results (Aziz-ur-Rehman et al., 2017).

Biological Evaluation of Sulfamoyl and 1,3,4-Oxadiazole Derivatives

Research by A. Rehman et al. (2019) involved synthesizing sulfamoyl and 1,3,4-oxadiazole derivatives of 3-pipecoline, a compound structurally related to 4-[(3-Methylpiperidin-1-yl)sulfonyl]benzoic acid. These compounds showed moderate to excellent antibacterial activity and were active against the urease enzyme (A. Rehman et al., 2019).

Metal Extractant Properties

A study by Naoya Morohashi et al. (2014) demonstrated the use of sulfonyl-bridged oligo(benzoic acid)s as effective metal extractants, particularly for lanthanoid ions. This research highlights the potential utility of sulfonyl and benzoic acid derivatives in metal extraction processes (Naoya Morohashi et al., 2014).

Synthesis and Characterization

The synthesis and structural characterization of sulfonamide derivatives have been a significant area of research. For instance, Z. Almarhoon et al. (2019) reported an eco-friendly method for synthesizing sulfonamide and sulfonate carboxylic acid derivatives, underlining the importance of such compounds in scientific research (Z. Almarhoon et al., 2019).

Applications in Drug Development

While avoiding specific details on drug usage and side effects, it's worth noting that compounds like 4-[(3-Methylpiperidin-1-yl)sulfonyl]benzoic acid have applications in drug development. Studies like those by A. Naganawa et al. (2006) explore the optimization of sulfonamide derivatives as receptor antagonists, illustrating the role of such compounds in medicinal chemistry (A. Naganawa et al., 2006).

Stress Tolerance in Plants

Research by T. Senaratna et al. (2004) investigated the role of benzoic acid and derivatives in inducing stress tolerance in plants. They found that benzoic acid is effective at lower concentrations than salicylic acid or its derivatives, highlighting the potential agricultural applications of these compounds (T. Senaratna et al., 2004).

properties

IUPAC Name |

4-(3-methylpiperidin-1-yl)sulfonylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S/c1-10-3-2-8-14(9-10)19(17,18)12-6-4-11(5-7-12)13(15)16/h4-7,10H,2-3,8-9H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJAXOFQLRQKTES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3-Methylpiperidin-1-yl)sulfonyl]benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

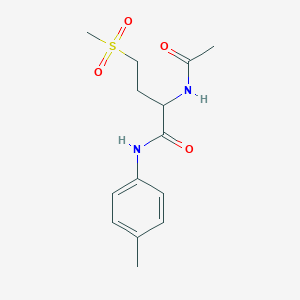

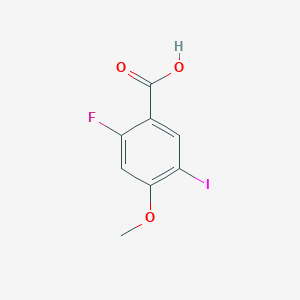

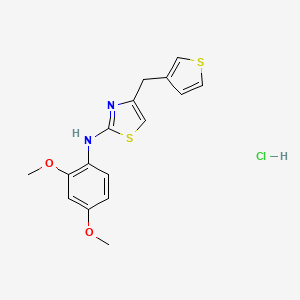

![2-(sec-butylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2615439.png)

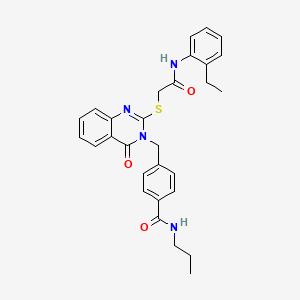

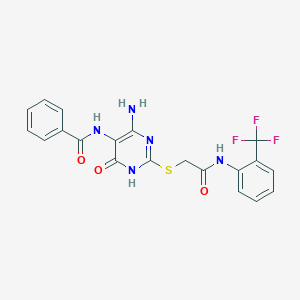

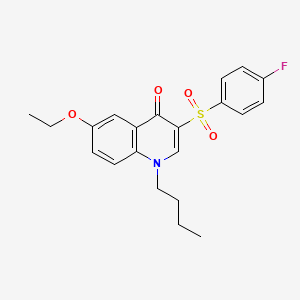

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2615441.png)

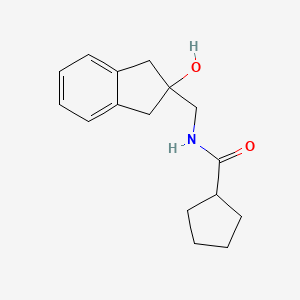

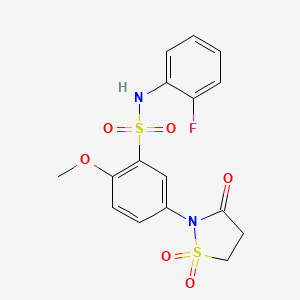

![3-(2-methoxyphenyl)-1-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2615446.png)